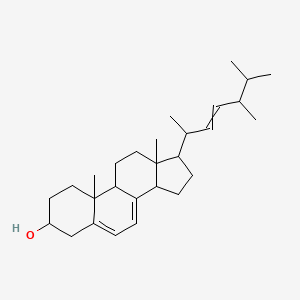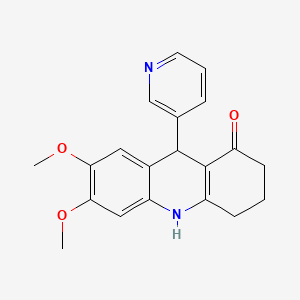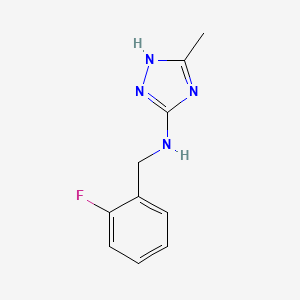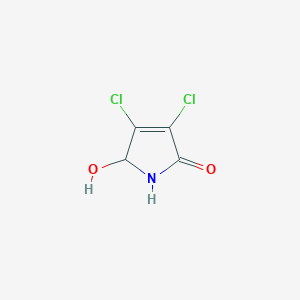![molecular formula C14H14ClFN2O B12479393 N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B12479393.png)
N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is an organic compound with the molecular formula C14H14ClFN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the following steps:
Formation of the Chlorofluorophenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable base to form the chlorofluorophenyl intermediate.
Coupling with Pyridinyloxyethylamine: The chlorofluorophenyl intermediate is then reacted with 2-(pyridin-2-yloxy)ethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
- [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-3-YLOXY)ETHYL]AMINE
- [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-4-YLOXY)ETHYL]AMINE
Uniqueness
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H14ClFN2O |
|---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C14H14ClFN2O/c15-12-4-3-5-13(16)11(12)10-17-8-9-19-14-6-1-2-7-18-14/h1-7,17H,8-10H2 |
InChI Key |
AWTMYCZYPXWBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol](/img/structure/B12479312.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12479320.png)



![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1-phenylethanamine](/img/structure/B12479354.png)
![5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12479357.png)
![N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide](/img/structure/B12479361.png)
![4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479362.png)
![5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile](/img/structure/B12479380.png)
![ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12479385.png)

![1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone](/img/structure/B12479395.png)
![3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479398.png)
